molecular formula C14H12N2OS B2814556 4-(5-Methoxy-1,3-benzothiazol-2-yl)aniline CAS No. 162374-77-8

4-(5-Methoxy-1,3-benzothiazol-2-yl)aniline

Cat. No.: B2814556
CAS No.: 162374-77-8
M. Wt: 256.32
InChI Key: URSIJLFKUGUAGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Methoxy-1,3-benzothiazol-2-yl)aniline is a compound that belongs to the benzothiazole family, which is known for its diverse biological and pharmacological activities. This compound features a benzothiazole ring system substituted with a methoxy group at the 5-position and an aniline group at the 4-position.

Mechanism of Action

Target of Action

The primary target of 4-(5-Methoxy-1,3-benzothiazol-2-yl)aniline is Mycobacterium tuberculosis . This compound has been found to have potent inhibitory effects against this bacterium, making it a potential candidate for the development of new anti-tubercular drugs .

Mode of Action

The compound interacts with its target through a process known as molecular docking . This involves the compound binding to a specific site on the bacterium, known as the DprE1 target . The binding of the compound to this site inhibits the activity of the bacterium, leading to its eventual death .

Biochemical Pathways

The compound affects the biochemical pathways of the bacterium by inhibiting its growth and proliferation . This is achieved through the compound’s interaction with the DprE1 target, which plays a crucial role in the bacterium’s cell wall biosynthesis . By inhibiting this target, the compound disrupts the normal functioning of the bacterium, leading to its death .

Pharmacokinetics

The compound’s potent anti-tubercular activity suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . This leads to the death of the bacterium, thereby helping to combat tuberculosis infections .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the presence of other compounds or substances in the environment. Additionally, factors such as temperature and pH may also influence the compound’s stability and efficacy

Preparation Methods

Chemical Reactions Analysis

4-(5-Methoxy-1,3-benzothiazol-2-yl)aniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted benzothiazole derivatives .

Scientific Research Applications

4-(5-Methoxy-1,3-benzothiazol-2-yl)aniline has a wide range of scientific research applications:

Properties

IUPAC Name

4-(5-methoxy-1,3-benzothiazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-17-11-6-7-13-12(8-11)16-14(18-13)9-2-4-10(15)5-3-9/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSIJLFKUGUAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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